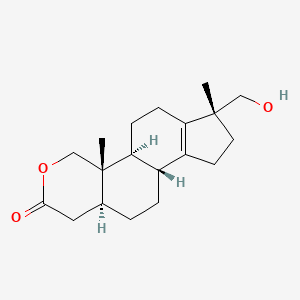palladium(II)](/img/structure/B13437892.png)
Methanesulfonato[2-diphenylphosphino-2',6'-bis(dimethylamino)-1,1-biphenyl](2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) is a complex organometallic compound. It is known for its significant role in catalysis, particularly in cross-coupling reactions. The compound features a palladium center coordinated with methanesulfonate and a bidentate ligand, which includes diphenylphosphino and amino-biphenyl groups. This unique structure imparts the compound with high reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) typically involves the reaction of palladium(II) acetate with the corresponding ligands in the presence of methanesulfonic acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired complex in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidative addition reactions, where the palladium center is oxidized, and new bonds are formed with the substrate.
Reduction: It can also be involved in reductive elimination reactions, where the palladium center is reduced, and the product is released.
Substitution: The compound can undergo ligand exchange reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organoboranes, and organostannanes. Typical reaction conditions involve the use of solvents such as toluene or THF, and the reactions are often carried out at elevated temperatures (50-100°C) under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in cross-coupling reactions, the products are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the formation of complex molecular structures.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) involves the coordination of the palladium center with the substrate, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. The bidentate ligand stabilizes the palladium center and enhances its reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(diphenylphosphino)ferrocene palladium(II) dichloride
- Palladium(II) acetate
- Palladium(II) chloride
Uniqueness
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) is unique due to its specific ligand structure, which imparts high reactivity and selectivity in catalytic reactions. The presence of both diphenylphosphino and amino-biphenyl groups provides a balance of electronic and steric properties, making it a versatile catalyst for various chemical transformations.
Propriétés
Formule moléculaire |
C41H43N3O3PPdS- |
|---|---|
Poids moléculaire |
795.3 g/mol |
Nom IUPAC |
2-(2-diphenylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C28H29N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h5-21H,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Clé InChI |
VBZIFHNWZRLSMQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


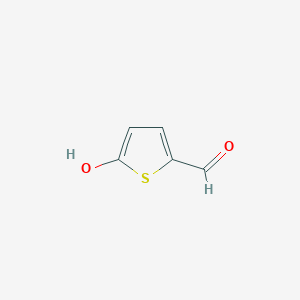


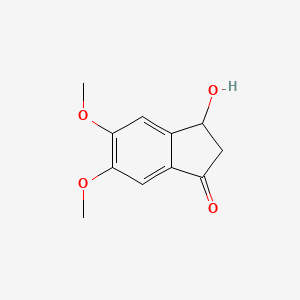

![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
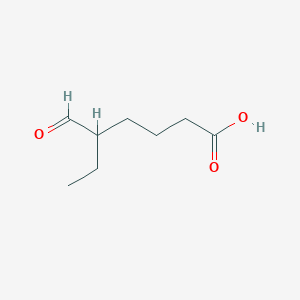
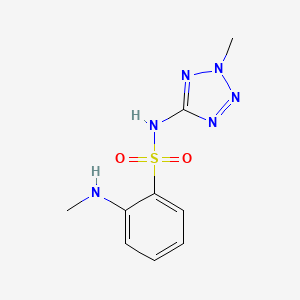

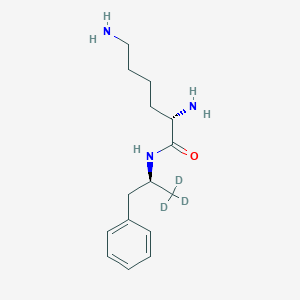
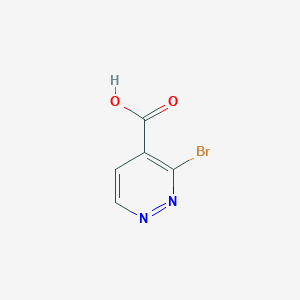
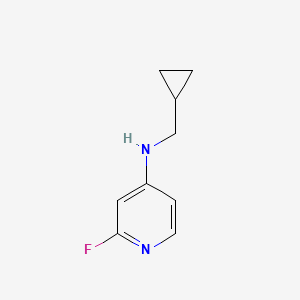
![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
